2-[[(4aR)-3,4,4a,5,6,7-Hexahydro-4a,8-dimethylnaphthalen]-2(1H)-ylidene]-1,3-propanediol diacetate
2-[[(4aR)-3,4,4a,5,6,7-Hexahydro-4a,8-dimethylnaphthalen]-2(1H)-ylidene]-1,3-propanediol diacetate
Brand Name:
Vulcanchem
CAS No.:
110299-95-1
VCID:
VC0034337
InChI:
InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1
SMILES:
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C
Molecular Formula:
C19H28O4
Molecular Weight:
320.4 g/mol
2-[[(4aR)-3,4,4a,5,6,7-Hexahydro-4a,8-dimethylnaphthalen]-2(1H)-ylidene]-1,3-propanediol diacetate
CAS No.: 110299-95-1
Main Products
VCID: VC0034337
Molecular Formula: C19H28O4
Molecular Weight: 320.4 g/mol
CAS No. | 110299-95-1 |
---|---|
Product Name | 2-[[(4aR)-3,4,4a,5,6,7-Hexahydro-4a,8-dimethylnaphthalen]-2(1H)-ylidene]-1,3-propanediol diacetate |
Molecular Formula | C19H28O4 |
Molecular Weight | 320.4 g/mol |
IUPAC Name | [2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate |
Standard InChI | InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1 |
Standard InChIKey | RGGYMCUNYFNGLD-LJQANCHMSA-N |
Isomeric SMILES | CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C |
SMILES | CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
Canonical SMILES | CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
PubChem Compound | 21587067 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume